molecular formula C15H23N3O3S B588008 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 CAS No. 1794979-66-0

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11

Cat. No.: B588008
CAS No.: 1794979-66-0
M. Wt: 336.494
InChI Key: NIMGDPRCIUIRNT-AWJQIPIASA-N
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Description

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is a deuterated analogue of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea, which is an impurity of Glipizide. Glipizide is an anti-diabetic medication belonging to the sulfonylurea class, used to treat type 2 diabetes . The deuterated version, this compound, is often used in scientific research for its stable isotope labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 involves the incorporation of deuterium atoms into the cyclohexyl ring. The general synthetic route includes the reaction of cyclohexylamine-d11 with p-sulfamoylphenethyl isocyanate under controlled conditions to form the desired urea derivative .

Industrial Production Methods

Industrial production of this compound typically involves custom synthesis due to its specialized nature. Companies like SynZeal and BOC Sciences offer custom synthesis services to produce this compound in varying batch sizes to meet the needs of global customers .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is primarily related to its role as a labeled analogue. It does not exert a pharmacological effect by itself but is used to trace and study the behavior of its non-deuterated counterpart in biological systems. The molecular targets and pathways involved are those associated with the parent compound, 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea: The non-deuterated version, used as an impurity standard for Glipizide.

    Glipizide: An anti-diabetic medication used to treat type 2 diabetes.

    Other Sulfonylureas: Compounds like Glimepiride and Glyburide, which are also used to treat diabetes.

Uniqueness

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where understanding the metabolic fate of compounds is crucial .

Properties

IUPAC Name

1-[2-(4-sulfamoylphenyl)ethyl]-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)/i1D2,2D2,3D2,4D2,5D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGDPRCIUIRNT-AWJQIPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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